
Diethyl (phthalimidomethyl)phosphonate
Overview
Description
Diethyl (phthalimidomethyl)phosphonate is an organophosphorus compound with the molecular formula C13H16NO5P and a molecular weight of 297.24 g/mol . It is a white to off-white crystalline powder commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds . This compound is known for its role in the Horner-Wadsworth-Emmons reaction, which is a widely used method for the synthesis of alkenes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (phthalimidomethyl)phosphonate can be synthesized through the reaction of phthalimide with diethyl phosphite in the presence of a base . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{Phthalimide} + \text{Diethyl phosphite} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: Diethyl (phthalimidomethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phthalimidomethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: It can be hydrolyzed to produce phosphonic acid derivatives.
Common Reagents and Conditions:
Bases: Common bases used in reactions involving this compound include sodium hydride and potassium carbonate.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed:
Alkenes: Through the Horner-Wadsworth-Emmons reaction, this compound can be used to synthesize alkenes.
Phosphonic Acid Derivatives: Hydrolysis of the compound yields phosphonic acid derivatives.
Scientific Research Applications
Scientific Research Applications
DPMP has found use in areas of scientific research beyond HWE reactions and bioactive molecule synthesis.
Synthesis of Bioactive Molecules DPMP's ability to participate in HWE reactions makes it valuable for the synthesis of various bioactive molecules. Researchers have employed it in the synthesis of pharmaceuticals, natural products, and functional materials.
Inhibitor of Viral Proteases Diethyl (phthalimidomethyl)phosphonate exhibits biological activity, particularly as an inhibitor of viral proteases. Its derivatives have been studied for their potential to inhibit HCV-NS3 protease, which is crucial for hepatitis C virus replication . This suggests that the compound may have therapeutic applications in treating viral infections. Additionally, its phosphonate structure may interact with biological systems in ways that warrant further investigation into its pharmacological properties.
Horner-Wadsworth-Emmons (HWE) Reactions DPMP is a reagent for Horner-Wadsworth-Emmons reactions . It readily generates α,β-unsaturated carbonyl compounds upon reaction with a strong base like sodium ethoxide.
Synthesis The synthesis of this compound can be achieved through several methods, highlighting the versatility and accessibility of this compound for research and industrial applications.
Data Table: Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Diethyl Phosphate | Simple phosphate ester | Less complex; primarily used as a solvent |
Methyl Phosphonic Acid | Phosphonic acid derivative | More acidic; used in agricultural applications |
Ethyl 2-(Phthalimido)acetate | Contains phthalimide but lacks phosphonate | Primarily used in organic synthesis |
Diisopropyl Phosphate | Similar phosphate structure | More sterically hindered; different reactivity |
This compound stands out due to its specific combination of a phosphonate group and phthalimide structure, which enhances its reactivity and potential biological applications compared to other similar compounds.
Case Studies
Inhibition of HCV-NS3 Protease: Research on this compound has focused on its interactions with biological targets, particularly enzymes involved in viral replication. Studies indicate that its derivatives can effectively inhibit HCV-NS3 protease, which is essential for viral maturation and replication, which can lead to novel antiviral agents based on this compound.
Mechanism of Action
The mechanism of action of diethyl (phthalimidomethyl)phosphonate involves its role as a reagent in the Horner-Wadsworth-Emmons reaction. In this reaction, the compound acts as a phosphonate ester, which reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a phosphonate carbanion intermediate, which then undergoes nucleophilic addition to the carbonyl compound, followed by elimination to form the alkene product .
Comparison with Similar Compounds
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (hydroxymethyl)phosphonate
- Diethyl (2-oxo-2-phenylethyl)phosphonate
Comparison: Diethyl (phthalimidomethyl)phosphonate is unique due to its phthalimidomethyl group, which imparts specific reactivity and stability. Compared to other similar compounds, it is particularly useful in the synthesis of macrocyclic phosphorous acid analogs and dendrimer-based MRI contrast agents. Its ability to participate in the Horner-Wadsworth-Emmons reaction also sets it apart from other phosphonate esters.
Biological Activity
Diethyl (phthalimidomethyl)phosphonate (DPMP) is a phosphonate compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₆N₀₅P
- Molecular Weight : 297.24 g/mol
- Melting Point : 60–64 °C
The compound features a phosphonate group, which is crucial for its reactivity and biological interactions, alongside a phthalimide moiety that enhances its pharmacological potential.
1. Inhibition of Viral Proteases
One of the most significant biological activities of DPMP is its role as an inhibitor of viral proteases, particularly the HCV-NS3 protease involved in hepatitis C virus replication. Research indicates that derivatives of DPMP can effectively inhibit this enzyme, suggesting potential therapeutic applications in antiviral drug development.
2. Synthesis of Bioactive Molecules
DPMP serves as a key reagent in various organic synthesis reactions, notably the Horner-Wadsworth-Emmons (HWE) reaction, facilitating the formation of α,β-unsaturated carbonyl compounds. These compounds are essential in the synthesis of numerous bioactive molecules, including pharmaceuticals and natural products.
Case Study: Antiviral Activity
A study conducted by researchers focused on synthesizing DPMP derivatives to evaluate their inhibitory effects on HCV-NS3 protease. The results demonstrated that specific modifications to the DPMP structure significantly enhanced its inhibitory potency. The study utilized various assays to confirm the mechanism of action, indicating that these derivatives could serve as lead compounds for antiviral drug development.
Table: Comparison of Biological Activities
Compound Name | Biological Activity | Notable Findings |
---|---|---|
This compound | Inhibitor of HCV-NS3 protease | Effective in vitro inhibition observed |
Methyl Phosphonic Acid | Agricultural applications | Less complex; primarily used as a solvent |
Ethyl 2-(Phthalimido)acetate | Organic synthesis | Lacks phosphonate; less reactivity |
Applications and Future Directions
The unique structure of DPMP not only contributes to its biological activity but also positions it as a versatile compound in synthetic chemistry. Its ability to participate in various reactions makes it valuable for developing new therapeutic agents.
Potential Applications:
- Antiviral Therapeutics : Continued exploration into DPMP derivatives could lead to new treatments for viral infections.
- Synthetic Chemistry : Its role in synthesizing complex organic molecules can be expanded to include other bioactive compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Diethyl (phthalimidomethyl)phosphonate, and what reaction conditions optimize yield?
this compound is synthesized via regioselective click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, condensation of diethyl (azido(benzamido)methyl)phosphonate with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole under click conditions yields the target compound with high regioselectivity and purity (>97% by GC). Key parameters include temperature control (25–60°C), solvent selection (e.g., THF or DMF), and catalyst loading (1–5 mol% CuI). Post-reaction purification via column chromatography or distillation ensures product integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
1D and 2D NMR (¹H, ¹³C, and ³¹P) are essential for structural elucidation. The ³¹P NMR chemical shift typically appears between 20–30 ppm for phosphonate esters, while ¹H NMR reveals coupling patterns (e.g., splitting due to phosphorus-proton interactions). For example, in diethyl phosphonate derivatives, ¹H-³¹P coupling constants (J ~5–15 Hz) confirm the phosphonate moiety. Infrared spectroscopy (IR) identifies functional groups like P=O (~1250 cm⁻¹) and phthalimide C=O (~1700 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Follow GHS guidelines for skin/eye protection (wear nitrile gloves, goggles) and ventilation (use fume hoods). In case of exposure, wash skin with water for 15 minutes and seek medical attention if irritation persists. Store at 0–10°C under inert gas (N₂ or Ar) to prevent hydrolysis. Toxicity data (e.g., in vitro micronucleus tests) suggest limited genotoxicity, but prolonged exposure should be avoided .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of this compound derivatives be mitigated?
Regioselectivity in click chemistry-based syntheses is influenced by steric and electronic factors. For example, substituting the alkyne component with bulky groups (e.g., tert-butyl) favors 1,4-regioisomers over 1,5-products. Reaction monitoring via TLC or in situ ³¹P NMR helps track isomer formation. Post-synthetic purification using preparative HPLC or crystallization improves isomer separation .
Q. How should researchers resolve contradictions in spectral data during structural analysis?
Discrepancies in NMR or IR data may arise from impurities or tautomerism. For instance, unexpected ¹H NMR splitting could indicate residual solvents or unreacted starting materials. Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity. If ³¹P NMR shows multiple peaks, consider phosphonate decomposition (e.g., hydrolysis to phosphonic acid) and validate via LC-MS .
Q. What methodologies are employed to evaluate the biological activity of this compound?
Anticorrosive and biological activities are assessed via electrochemical impedance spectroscopy (EIS) for corrosion inhibition and in vitro assays (e.g., enzyme inhibition or cytotoxicity). For anticorrosive studies, coat the compound onto metal substrates and monitor corrosion rates in saline solutions. Biological screening involves testing against bacterial/viral strains or cancer cell lines, with IC₅₀ values calculated from dose-response curves .
Q. How can impurities in this compound synthesis be identified and quantified?
Gas chromatography (GC) with flame ionization detection or LC-MS/MS identifies impurities like unreacted azides/alkynes or phosphonate byproducts. For example, residual diethyl phosphonate can be quantified using a 4-m GC column with a 5% phenyl-methylpolysiloxane stationary phase, calibrated against reference standards. Adjust reaction stoichiometry or catalyst activity to minimize byproducts .
Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., Synfacts, Asian Journal of Organic Chemistry) and regulatory guidelines (EFSA) over vendor-supplied data.
- Methodological Rigor : Validate synthetic routes with ≥3 independent replicates and report yields as mean ± SD. For spectral data, provide raw files (e.g., JCAMP-DX for NMR) in supplementary materials.
Properties
IUPAC Name |
2-(diethoxyphosphorylmethyl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16NO5P/c1-3-18-20(17,19-4-2)9-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZMHUAHKBHJFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN1C(=O)C2=CC=CC=C2C1=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365641 | |
Record name | Diethyl (phthalimidomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33512-26-4 | |
Record name | Diethyl (phthalimidomethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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